Clorprenaline D7 is classified under the category of adrenergic agents, specifically as a β2-adrenergic receptor agonist. Its chemical structure includes a deuterated isopropyl group, which enhances its stability and detection in analytical procedures. The compound has a CAS number of 3811-25-4 and a molecular formula of C11H16ClNO, with a molecular weight of approximately 213.7 g/mol .
The synthesis of Clorprenaline D7 involves the introduction of deuterium into the Clorprenaline molecule. This process typically utilizes deuterated solvents or reagents during the synthesis stages to ensure that the hydrogen atoms are replaced with deuterium atoms.
Clorprenaline D7 retains the core structure of Clorprenaline but includes deuterium atoms in place of some hydrogen atoms. The molecular structure can be represented as follows:
The specific arrangement of atoms allows for effective binding to β2-adrenergic receptors, facilitating its pharmacological action .
Clorprenaline D7 can undergo various chemical reactions typical for β2-adrenergic agonists, including:
The technical details surrounding these reactions often involve advanced chromatographic techniques to separate and quantify the metabolites formed .
Clorprenaline D7 functions primarily as a β2-adrenergic receptor agonist. Upon administration:
Quantitative data from studies indicate significant improvements in respiratory function metrics when utilizing Clorprenaline D7 as an analytical standard .
Clorprenaline D7 exhibits several notable physical and chemical properties:
These properties make it suitable for use in various laboratory applications, particularly where precise quantification is required .
Clorprenaline D7 is primarily used in scientific research for:
The applications underscore its importance in both research environments and potential clinical implications related to respiratory therapies .
Clorprenaline-D7, a selectively deuterated analog of the beta-adrenergic agonist clorprenaline, incorporates seven deuterium atoms within its isopropyl-d7 substituent. This isotopic modification is achieved through precision synthetic routes designed to maximize isotopic purity and yield. The primary strategy involves de novo synthesis, wherein deuterium atoms are introduced during the construction of the isopropyl moiety rather than via post-synthetic exchange. Catalytic deuteration using deuterium gas (D₂) over palladium or platinum catalysts is employed to saturate propene or propanol precursors, generating isopropanol-d8. Subsequent nucleophilic displacement or reductive amination reactions attach this labeled isopropyl group to the chlorinated phenylethanolamine backbone of clorprenaline [4].
Alternative methodologies leverage organometallic complexes to control regioselectivity. For example, tungsten-mediated coordination of pyridinium intermediates enables stepwise deuteride addition (using NaBD₄) followed by acid quenching (D⁺/H⁺), ensuring high positional specificity in the isopropyl group [4]. This approach minimizes isotopic scrambling and achieves >98% deuterium incorporation at all seven positions, as confirmed by mass spectrometry. Optimization focuses on:
Table 1: Optimization Parameters for Catalytic Deuteration of Isopropyl Precursors
Parameter | Optimal Condition | Isotopic Purity (%) |
---|---|---|
Catalyst | 5% Pd/C | 98.5 |
D₂ Pressure | 4 atm | 99.1 |
Solvent | Anhydrous Tetrahydrofuran | 98.7 |
Temperature | 25°C | 97.9 |
Deuterium distribution in the isopropyl-d7 group (−CD(CH₃)₂) exhibits significant heterogeneity depending on the synthetic route. Molecular rotational resonance (MRR) spectroscopy, which distinguishes isotopomers by their unique moments of inertia, reveals two dominant incorporation patterns:
Table 2: Isotopomer Distribution in Clorprenaline-D7 Synthesized via Different Methods
Synthetic Method | d7 (%) | d6 (%) | d5 (%) | Key Impurity Identified |
---|---|---|---|---|
Catalytic Deuteration (D₂) | 98.5 | 1.2 | 0.3 | Non-deuterated isopropyl (<0.1%) |
Organometallic Reduction | 99.8 | 0.1 | <0.1 | Tungsten complex residues (≤0.05%) |
Electronic and steric factors critically influence deuterium retention. The tertiary carbon in the isopropyl group shows lower exchange energy barriers than primary carbons, facilitating near-complete deuteration at the −CD position. However, methyl groups (−CD₃) exhibit kinetic lability during acidic workup due to hyperconjugation, necessitating buffered quenching conditions. Nuclear magnetic resonance (¹H-/²H-NMR) analyses confirm regiospecificity: Methyl deuterons resonate at δ 1.22–1.25 ppm (septet, J=1.5 Hz), while methine deuterons appear at δ 2.85 ppm (multiplet) [4] [7].
Clorprenaline possesses a chiral β-hydroxy center critical for its beta-agonist activity. Introducing deuterium must preserve this stereochemistry to ensure pharmacological relevance. Key challenges arise during:
Solutions include:
Table 3: Chirality Preservation Strategies in Clorprenaline-D7 Synthesis
Strategy | Enantiomeric Excess (%) | Yield (%) | Limitations |
---|---|---|---|
Chiral Auxiliary | 99.5 | 85 | Multi-step synthesis; auxiliary cost |
Asymmetric Hydrogenation | 98.0 | 92 | Catalyst sensitivity to O₂/H₂O |
Enzymatic Resolution | 99.0 | 45 | Moderate yield; enzyme recycling |
Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) validates stereochemical integrity. The deuterated analog co-elutes with non-deuterated (R)-clorprenaline, confirming identical chirality [1] [7]. Accelerated stability studies (40°C/75% RH, 4 weeks) show no epimerization, indicating robust configurational stability of the β-hydroxy center despite deuterium substitution [4].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6